molecular formula C17H12N2O4S B2871811 4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 461673-81-4

4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No.: B2871811
CAS No.: 461673-81-4
M. Wt: 340.35
InChI Key: WZAUQEYPWZXSTB-ZROIWOOFSA-N
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Description

4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid is a complex organic compound that features a thiazolidine ring, a hydroxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form the thiazolidine ring. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiazolidine ring can interact with metal ions, potentially inhibiting enzyme activity. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[(Z)-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-13-7-5-12(6-8-13)18-17-19-15(21)14(24-17)9-10-1-3-11(4-2-10)16(22)23/h1-9,20H,(H,22,23)(H,18,19,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAUQEYPWZXSTB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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